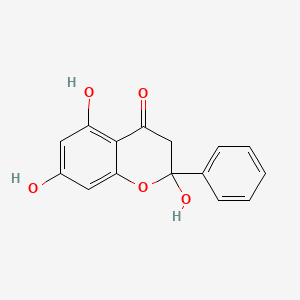
2-hydroxypinocembrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxypinocembrin is a flavonoid compound known for its diverse biological activities and presence in various plants. Flavonoids, including flavanones like this compound, are polyphenolic compounds that contribute to the pigmentation, growth, and defense mechanisms of plants. These compounds are also recognized for their potential health benefits in humans, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypinocembrin typically involves the Claisen-Schmidt condensation reaction, followed by cyclization and reduction steps. One common method starts with the condensation of an appropriate benzaldehyde with acetophenone in the presence of a base to form chalcone intermediates. These intermediates undergo cyclization to form flavanones, which are then hydroxylated to yield this compound .
Industrial Production Methods: Industrial production of flavanones, including this compound, often involves the extraction from natural sources such as citrus fruits. Techniques like solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound from plant materials .
Analyse Chemischer Reaktionen
Types of Reactions: 2-hydroxypinocembrin undergoes various chemical reactions, including:
Oxidation: This reaction can convert the flavanone to flavone derivatives.
Reduction: Reduction reactions can modify the carbonyl group in the flavanone structure.
Substitution: Hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed: The major products formed from these reactions include flavone derivatives, reduced flavanones, and various substituted flavanones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-hydroxypinocembrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: The compound is investigated for its role in plant physiology and its potential health benefits in humans.
Medicine: Research focuses on its antioxidant, anti-inflammatory, and anticancer properties, exploring its potential as a therapeutic agent.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations
Wirkmechanismus
The mechanism of action of 2-hydroxypinocembrin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways
Vergleich Mit ähnlichen Verbindungen
Naringenin (4’,5,7-Trihydroxyflavanone): Similar in structure but with different hydroxylation patterns.
Hesperetin (3’,5,7-Trihydroxy-4’-methoxyflavanone): Contains a methoxy group, which alters its biological activity.
Pinobanksin (3,5,7-Trihydroxy-2-phenylchroman-4-one): Another flavanone with a similar hydroxylation pattern but different biological properties
Uniqueness: 2-hydroxypinocembrin is unique due to its specific hydroxylation pattern, which influences its solubility, bioavailability, and interaction with biological targets. This distinct structure contributes to its specific antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H12O5 |
|---|---|
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2 |
InChI-Schlüssel |
KRSTWHCNVMDXQW-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
Kanonische SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















